molecular formula C22H19ClN2O3 B12024874 N'-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide CAS No. 341531-01-9

N'-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B12024874
CAS No.: 341531-01-9
M. Wt: 394.8 g/mol
InChI Key: UXYJZOXEKUFVLV-ZVHZXABRSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a benzylidene moiety, and a chlorophenoxyacetohydrazide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzyloxybenzaldehyde Intermediate: This step involves the reaction of benzyl alcohol with benzaldehyde in the presence of an acid catalyst to form 3-(benzyloxy)benzaldehyde.

    Condensation Reaction: The 3-(benzyloxy)benzaldehyde is then condensed with 2-(4-chlorophenoxy)acetic acid hydrazide under basic conditions to form the desired product, N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary, but may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce benzyloxybenzyl alcohol derivatives.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-2-(4-fluorophenoxy)acetohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)acetohydrazide

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

341531-01-9

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19ClN2O3/c23-19-9-11-20(12-10-19)28-16-22(26)25-24-14-18-7-4-8-21(13-18)27-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,25,26)/b24-14+

InChI Key

UXYJZOXEKUFVLV-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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